molecular formula C6H10O B8748489 1-Methylcyclopent-2-en-1-ol CAS No. 40459-88-9

1-Methylcyclopent-2-en-1-ol

Cat. No. B8748489
Key on ui cas rn: 40459-88-9
M. Wt: 98.14 g/mol
InChI Key: DDZQTCKHBSEICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09327279B2

Procedure details

Example 1, general preparative scale procedure for synthesis of 1 from linalool: Reactions were run with 0.1 mol % of the Hoveyda-Grubbs 2nd generation catalyst. The catalyst was stored in the glove box and the required amount was removed in a round bottom flask charged with a stirbar, and sealed with a septum. Linalool was transferred via syringe into the RBF containing the catalyst. At this point the flask was vented through an oil bubbler and within 30 seconds vigorous bubbling began while stirring at room temperature. The bubbling continued for 30-45 minutes and then ceased. Once bubbling had stopped air was bubbled into the reaction mixture for 15 minutes to ensure the catalyst was inactive. 1H NMR of the crude reaction mixture showed 100% conversion of starting linalool. The product was immediately vacuum transferred (1 torr) to a chilled flask (−78° C.). After transfer the product was sealed under nitrogen and stored at room temperature. The product was analyzed via NMR. 1H NMR (CDCl)Cl3) δ: 1.29 (s, 3H), 1.84 (m, 2H), 2.23 (m, 1H), 2.37 (m, 1H), 2.57 (broad s, 1H), 5.65 (m, 214). FIG. 3. Representative 1H NMR of 1-methylcyclopent-2-enol produced by RCM of linalool.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]>CC1C=C(C)C(N2C(=[Ru](Cl)(Cl)=CC3C=CC=CC=3OC(C)C)N(C3C(C)=CC(C)=CC=3C)CC2)=C(C)C=1>[CH3:5][C:3]1([OH:4])[CH2:6][CH2:7][CH:8]=[CH:9]1.[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC=C3)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the required amount was removed in a round bottom flask
ADDITION
Type
ADDITION
Details
charged with a stirbar
CUSTOM
Type
CUSTOM
Details
sealed with a septum
CUSTOM
Type
CUSTOM
Details
Linalool was transferred via syringe into the RBF
ADDITION
Type
ADDITION
Details
containing the catalyst
CUSTOM
Type
CUSTOM
Details
vigorous bubbling
WAIT
Type
WAIT
Details
The bubbling continued for 30-45 minutes
Duration
37.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
Once bubbling
CUSTOM
Type
CUSTOM
Details
was bubbled into the reaction mixture for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
1H NMR of the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
(−78° C.)
CUSTOM
Type
CUSTOM
Details
After transfer the product was sealed under nitrogen
CUSTOM
Type
CUSTOM
Details
stored at room temperature

Outcomes

Product
Details
Reaction Time
30 s
Name
Type
product
Smiles
CC1(C=CCC1)O
Name
Type
product
Smiles
C=CC(O)(C)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09327279B2

Procedure details

Example 1, general preparative scale procedure for synthesis of 1 from linalool: Reactions were run with 0.1 mol % of the Hoveyda-Grubbs 2nd generation catalyst. The catalyst was stored in the glove box and the required amount was removed in a round bottom flask charged with a stirbar, and sealed with a septum. Linalool was transferred via syringe into the RBF containing the catalyst. At this point the flask was vented through an oil bubbler and within 30 seconds vigorous bubbling began while stirring at room temperature. The bubbling continued for 30-45 minutes and then ceased. Once bubbling had stopped air was bubbled into the reaction mixture for 15 minutes to ensure the catalyst was inactive. 1H NMR of the crude reaction mixture showed 100% conversion of starting linalool. The product was immediately vacuum transferred (1 torr) to a chilled flask (−78° C.). After transfer the product was sealed under nitrogen and stored at room temperature. The product was analyzed via NMR. 1H NMR (CDCl)Cl3) δ: 1.29 (s, 3H), 1.84 (m, 2H), 2.23 (m, 1H), 2.37 (m, 1H), 2.57 (broad s, 1H), 5.65 (m, 214). FIG. 3. Representative 1H NMR of 1-methylcyclopent-2-enol produced by RCM of linalool.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]>CC1C=C(C)C(N2C(=[Ru](Cl)(Cl)=CC3C=CC=CC=3OC(C)C)N(C3C(C)=CC(C)=CC=3C)CC2)=C(C)C=1>[CH3:5][C:3]1([OH:4])[CH2:6][CH2:7][CH:8]=[CH:9]1.[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC=C3)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the required amount was removed in a round bottom flask
ADDITION
Type
ADDITION
Details
charged with a stirbar
CUSTOM
Type
CUSTOM
Details
sealed with a septum
CUSTOM
Type
CUSTOM
Details
Linalool was transferred via syringe into the RBF
ADDITION
Type
ADDITION
Details
containing the catalyst
CUSTOM
Type
CUSTOM
Details
vigorous bubbling
WAIT
Type
WAIT
Details
The bubbling continued for 30-45 minutes
Duration
37.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
Once bubbling
CUSTOM
Type
CUSTOM
Details
was bubbled into the reaction mixture for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
1H NMR of the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
(−78° C.)
CUSTOM
Type
CUSTOM
Details
After transfer the product was sealed under nitrogen
CUSTOM
Type
CUSTOM
Details
stored at room temperature

Outcomes

Product
Details
Reaction Time
30 s
Name
Type
product
Smiles
CC1(C=CCC1)O
Name
Type
product
Smiles
C=CC(O)(C)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09327279B2

Procedure details

Example 1, general preparative scale procedure for synthesis of 1 from linalool: Reactions were run with 0.1 mol % of the Hoveyda-Grubbs 2nd generation catalyst. The catalyst was stored in the glove box and the required amount was removed in a round bottom flask charged with a stirbar, and sealed with a septum. Linalool was transferred via syringe into the RBF containing the catalyst. At this point the flask was vented through an oil bubbler and within 30 seconds vigorous bubbling began while stirring at room temperature. The bubbling continued for 30-45 minutes and then ceased. Once bubbling had stopped air was bubbled into the reaction mixture for 15 minutes to ensure the catalyst was inactive. 1H NMR of the crude reaction mixture showed 100% conversion of starting linalool. The product was immediately vacuum transferred (1 torr) to a chilled flask (−78° C.). After transfer the product was sealed under nitrogen and stored at room temperature. The product was analyzed via NMR. 1H NMR (CDCl)Cl3) δ: 1.29 (s, 3H), 1.84 (m, 2H), 2.23 (m, 1H), 2.37 (m, 1H), 2.57 (broad s, 1H), 5.65 (m, 214). FIG. 3. Representative 1H NMR of 1-methylcyclopent-2-enol produced by RCM of linalool.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]>CC1C=C(C)C(N2C(=[Ru](Cl)(Cl)=CC3C=CC=CC=3OC(C)C)N(C3C(C)=CC(C)=CC=3C)CC2)=C(C)C=1>[CH3:5][C:3]1([OH:4])[CH2:6][CH2:7][CH:8]=[CH:9]1.[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC=C3)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the required amount was removed in a round bottom flask
ADDITION
Type
ADDITION
Details
charged with a stirbar
CUSTOM
Type
CUSTOM
Details
sealed with a septum
CUSTOM
Type
CUSTOM
Details
Linalool was transferred via syringe into the RBF
ADDITION
Type
ADDITION
Details
containing the catalyst
CUSTOM
Type
CUSTOM
Details
vigorous bubbling
WAIT
Type
WAIT
Details
The bubbling continued for 30-45 minutes
Duration
37.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
Once bubbling
CUSTOM
Type
CUSTOM
Details
was bubbled into the reaction mixture for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
1H NMR of the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
(−78° C.)
CUSTOM
Type
CUSTOM
Details
After transfer the product was sealed under nitrogen
CUSTOM
Type
CUSTOM
Details
stored at room temperature

Outcomes

Product
Details
Reaction Time
30 s
Name
Type
product
Smiles
CC1(C=CCC1)O
Name
Type
product
Smiles
C=CC(O)(C)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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